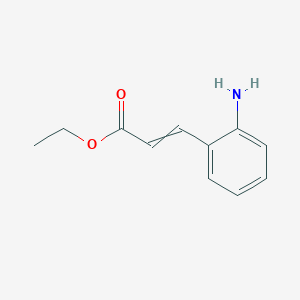
ETHYL 3-(2-AMINOPHENYL)ACRYLATE
概述
描述
Ethyl 3-(2-aminophenyl)acrylate: is an organic compound with the molecular formula C11H13NO2 . It is a derivative of acrylate and contains an amino group attached to a phenyl ring, which is further connected to an ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common method involves the Heck reaction , where 2-iodoaniline reacts with ethyl acrylate in the presence of palladium on activated carbon (Pd/C) and triethylamine in 1,4-dioxane at 100°C . The reaction typically proceeds for about 20 hours, and the product is purified using column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions: Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Conditions often involve to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-aminophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of ethyl 3-(2-aminophenyl)acrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate moiety can participate in Michael addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .
相似化合物的比较
- Ethyl 3-(4-aminophenyl)acrylate
- Ethyl 3-(2-nitrophenyl)acrylate
- Ethyl 3-(2-hydroxyphenyl)acrylate
Comparison: Ethyl 3-(2-aminophenyl)acrylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 3-(2-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3 |
InChI 键 |
ZKIDAZQBINIQSP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC=CC=C1N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

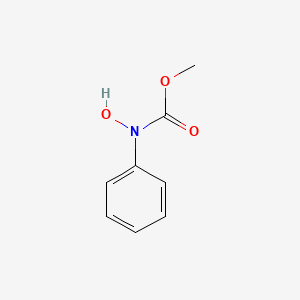
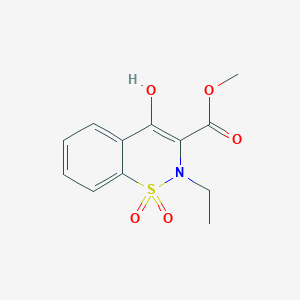
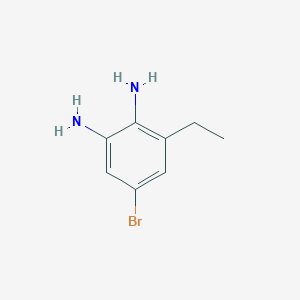
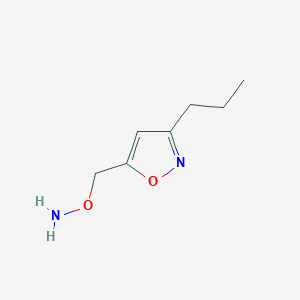
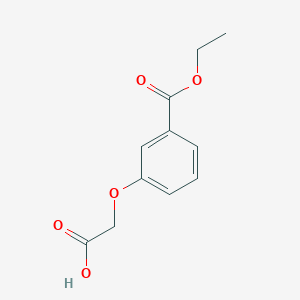
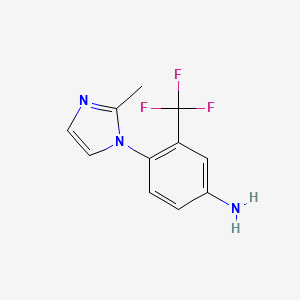
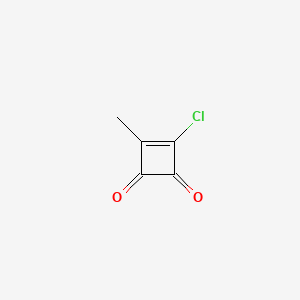
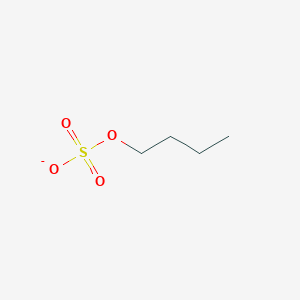
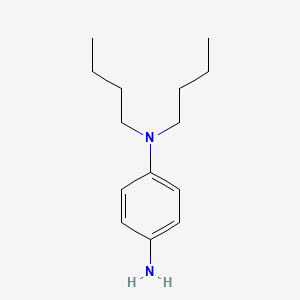
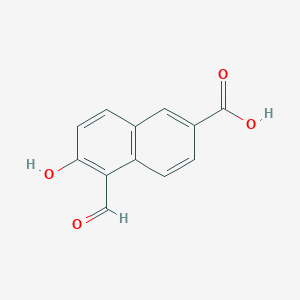
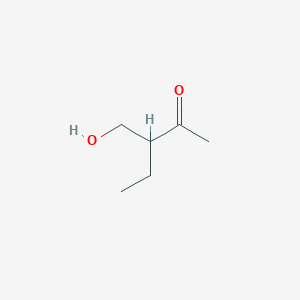
![1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B8699836.png)
![ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8699840.png)
